tert-Butyl 3-bromo-5-methylbenzoate
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Overview
Description
tert-Butyl 3-bromo-5-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-5-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-5-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: tert-Butyl 3-azido-5-methylbenzoate.
Reduction: tert-Butyl 3-bromo-5-methylbenzyl alcohol.
Oxidation: tert-Butyl 3-bromo-5-methylbenzoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-methylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles . Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl bromide: An organic compound with the formula C4H9Br, used as a standard reagent in synthetic organic chemistry.
tert-Butyl bromoacetate: A compound with the formula C6H11BrO2, used in the synthesis of various organic molecules.
tert-Butyl alcohol: The simplest tertiary alcohol with the formula (CH3)3COH, used as a solvent and intermediate in organic synthesis.
Uniqueness: tert-Butyl 3-bromo-5-methylbenzoate is unique due to the presence of both a bromine atom and a tert-butyl ester group on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPMJEFTUYRKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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